Methyl 1-(iodomethyl)-3,3-dimethyl-2-oxabicyclo[2.2.2]octane-4-carboxylate is a complex organic compound with significant implications in medicinal chemistry and synthetic organic chemistry. This compound is characterized by its unique bicyclic structure and the presence of iodine, which can influence its reactivity and biological activity. The compound's IUPAC name reflects its intricate structure, which includes a bicyclic framework and functional groups that contribute to its chemical properties.
Methyl 1-(iodomethyl)-3,3-dimethyl-2-oxabicyclo[2.2.2]octane-4-carboxylate falls under the category of oxabicyclic compounds. These compounds are often explored for their potential as bioisosteres in drug design due to their structural similarities to more traditional aromatic systems while offering different physicochemical properties .
The synthesis of methyl 1-(iodomethyl)-3,3-dimethyl-2-oxabicyclo[2.2.2]octane-4-carboxylate typically involves multi-step organic reactions. Common methods include:
Technical details regarding specific reaction conditions (temperature, time, and solvents) are critical for optimizing yields and purities in synthetic pathways .
The molecular structure of methyl 1-(iodomethyl)-3,3-dimethyl-2-oxabicyclo[2.2.2]octane-4-carboxylate features:
The compound has a molecular formula of with a molecular weight of approximately 300.17 g/mol. The InChI key for this compound is provided for database searches: InChI=1S/C12H17IO3/c1-10(2)7-5-6(12(14)15)8(11(10)13)9(7)16/h5-9H,1-4H3 .
Methyl 1-(iodomethyl)-3,3-dimethyl-2-oxabicyclo[2.2.2]octane-4-carboxylate participates in various chemical reactions, including:
These reactions are essential for modifying the compound's structure to enhance biological activity or alter physicochemical properties .
The mechanism of action for methyl 1-(iodomethyl)-3,3-dimethyl-2-oxabicyclo[2.2.2]octane-4-carboxylate primarily revolves around its interactions with biological targets due to its structural features:
Data from studies indicate that compounds with similar structures exhibit diverse biological activities including antibacterial and anti-inflammatory effects .
Methyl 1-(iodomethyl)-3,3-dimethyl-2-oxabicyclo[2.2.2]octane-4-carboxylate is typically a solid at room temperature with moderate solubility in organic solvents such as ethanol and dichloromethane.
Key chemical properties include:
Relevant data on melting point, boiling point, and solubility should be referenced from supplier datasheets or experimental studies for precise applications in laboratory settings .
Methyl 1-(iodomethyl)-3,3-dimethyl-2-oxabicyclo[2.2.2]octane-4-carboxylate has several applications in scientific research:
Research continues into optimizing its synthesis and expanding its applications across various fields of chemistry and pharmacology .
CAS No.: 129119-78-4
CAS No.: 3331-64-4
CAS No.: 749786-16-1
CAS No.:
CAS No.: 108890-18-2